2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
CAS No.: 954095-36-4
Cat. No.: VC8334621
Molecular Formula: C22H19N5O3S3
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954095-36-4 |
|---|---|
| Molecular Formula | C22H19N5O3S3 |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C22H19N5O3S3/c1-13(28)23-14-5-4-6-15(9-14)24-20(30)12-32-22-25-16(11-31-22)10-19(29)27-21-26-17-7-2-3-8-18(17)33-21/h2-9,11H,10,12H2,1H3,(H,23,28)(H,24,30)(H,26,27,29) |
| Standard InChI Key | XNNNGPAIDSNMPA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Molecular Formula:
CHNOS
Molecular Weight:
458.57 g/mol
Synthesis
The synthesis of this compound likely involves multi-step reactions, integrating benzothiazole and thiazole cores with functionalized acetamide derivatives. A plausible synthetic route could include:
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Formation of Benzothiazole Unit:
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Reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole ring.
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Thiazole Derivative Synthesis:
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Preparation of a thiazole intermediate via cyclization reactions involving α-haloketones and thiourea.
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Coupling Reaction:
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Linking the benzothiazole and thiazole units through a sulfanyl bridge using thiol-based reagents.
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Functionalization with Acetamide:
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Introduction of the N-(3-acetamidophenyl) group through acylation reactions.
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Analytical Techniques Used for Characterization:
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NMR Spectroscopy (¹H and ¹³C): Confirms the structural integrity.
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Mass Spectrometry (MS): Determines molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and thioethers.
Biological Significance
The compound's structure suggests potential pharmacological activities due to its heterocyclic framework:
Applications in Medicinal Chemistry:
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Antimicrobial Activity:
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Thiazole and benzothiazole derivatives are known for their broad-spectrum antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Benzothiazoles have been studied as anticancer agents due to their ability to interact with DNA or inhibit key enzymes in cancer pathways.
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Anti-inflammatory Effects:
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Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
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Acetylcholinesterase Inhibition:
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Similar compounds have shown promise as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer’s.
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Molecular Docking Insights:
Preliminary in silico studies could reveal strong binding affinities with biological targets such as enzymes or receptors due to hydrogen bonding and hydrophobic interactions facilitated by the compound's functional groups.
Comparative Analysis with Related Compounds
The inclusion of both benzothiazole and thiazole units in the title compound provides a unique hybrid structure that may outperform simpler analogs in terms of bioactivity.
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro biological assays for antimicrobial, anticancer, and anti-inflammatory activities.
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Perform molecular docking studies to identify specific biological targets.
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Evaluate pharmacokinetics and metabolic stability using human liver microsomes.
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Investigate toxicity profiles in preclinical models.
This detailed analysis highlights the promising nature of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide as a candidate for further pharmaceutical research. Its unique structural features warrant comprehensive experimental validation to unlock its full therapeutic potential.
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